Maleimide, N-ethyl-2-methyl-

Overview

Description

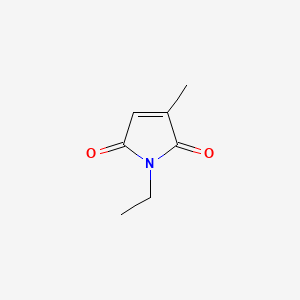

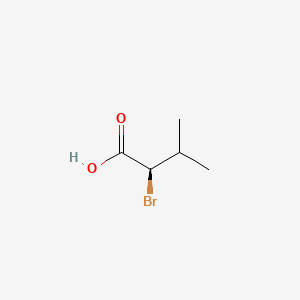

N-Ethylmaleimide (NEM) is an organic compound derived from maleic acid . It contains the amide functional group and is an alkene that reacts with thiols. It is frequently used to modify cysteine residues found in proteins and peptides .

Synthesis Analysis

Maleimides can be synthesized through various methods. One approach involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP). In this process, maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan. These adducts are then generated into the corresponding polymers via ROMP .

Molecular Structure Analysis

The molecular structure of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .

Chemical Reactions Analysis

NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols. The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . Reaction with thiols occurs in the pH range 6.5–7.5, NEM may react with amines or undergo hydrolysis at a more alkaline pH .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .

Scientific Research Applications

Polymer Synthesis

Maleimides, including N-ethyl-2-methyl-, are used in the synthesis of polymers. They can be converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, and these adducts can then be generated into the corresponding polymers via ring-opening metathesis polymerization . The resulting polymers exhibit excellent performance, with potential applications in various industries .

Drug Conjugation

Maleimides are essential compounds for drug conjugation reactions via thiols to antibodies, peptides, and other targeting units. This is a common way for conjugation to thiol-bearing molecules . The applications vary from peptide and antibody-drug conjugates, fluorescent labeling of biomolecules, as well as PEGylation of peptides and proteins .

Inhibition of Deubiquitinases

N-Ethylmaleimide (NEM), a type of maleimide, has been used as an inhibitor of deubiquitinases . Deubiquitinases are enzymes that remove ubiquitin from proteins, and their inhibition can have significant effects on cellular processes.

Antimicrobial Activity

N-substituted maleimides, including N-ethyl-2-methyl-, have shown antimicrobial activity. Their chemical reactivity and lipophilicity influence their antibacterial activity, but these factors have little effect on their antifungal and cytostatic action . These maleimides affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Vesicular Transport Blockage

NEM has been found to block vesicular transport . This can have significant implications in the study of cellular processes and the development of treatments for diseases related to vesicular transport.

Stability Improvement for Drug Targeting

One of the main drawbacks of maleimide-thiol conjugation for drug targeting is the occurrence of thiol exchange reactions, which can result in loss of the targeting ability . Research has been conducted to improve the stability of maleimide-thiol conjugation for drug targeting .

Mechanism of Action

Target of Action

N-Ethyl-2-Methyl Maleimide primarily targets thiol groups in proteins and peptides . It is a Michael acceptor, meaning it adds nucleophiles such as thiols . The compound is commonly used to modify cysteine residues in proteins and peptides . It is also known to inhibit cysteine peptidases .

Mode of Action

The compound interacts with its targets by forming a strong C-S bond through a virtually irreversible reaction . This reaction occurs in the pH range 6.5–7.5 . The compound may react with amines or undergo hydrolysis at a more alkaline pH .

Biochemical Pathways

N-Ethyl-2-Methyl Maleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Pharmacokinetics

One main drawback of maleimides is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability . A new strategy to overcome such retro-Michael exchange processes of maleimide–thiol conjugates by stabilization of the thiosuccinimide via a transcyclization reaction is presented .

Result of Action

The compound’s action results in the inhibition of enzymes containing reactive cysteinyl residues, essential for their catalytic activity . This leads to the inhibition of the metabolic pathways of bacteria and fungi, thereby displaying antimicrobial and cytostatic activity .

Action Environment

The action of N-Ethyl-2-Methyl Maleimide is influenced by environmental factors such as pH and the presence of other reactive groups. For instance, the reaction with thiols occurs in the pH range 6.5–7.5, and the compound may react with amines or undergo hydrolysis at a more alkaline pH . The chemical reactivity and lipophilicity of the compound influence its antibacterial activity .

Safety and Hazards

Future Directions

Chemical modification of the AAV9 capsid with N-ethylmaleimide alters vector tissue tropism, which could provide a promising platform for expanding clinical AAV development to treat bone pathologies such as cancer and osteoporosis . Additionally, the synthesis of poly(maleimide)s with promising performance via Diels–Alder reaction and ROMP could help researchers design and explore novel maleimides polymers and copolymers with promising properties .

properties

IUPAC Name |

1-ethyl-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185142 | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide, N-ethyl-2-methyl- | |

CAS RN |

31217-72-8 | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)